![molecular formula C17H22N2O4S2 B2477586 N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide CAS No. 831212-40-9](/img/structure/B2477586.png)
N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Structural Characterization: Research has focused on synthesizing various structural isomers of related benzenesulfonamides and analyzing their molecular-electronic structures. For instance, Rublova et al. (2017) synthesized two isomeric forms and characterized them using X-ray single-crystal diffraction, revealing their molecular crystal organization and intramolecular hydrogen bonds (Rublova et al., 2017).
Biological Applications and Potential
Biological Evaluation as Inhibitors
Studies have evaluated derivatives of benzenesulfonamides for their biological activity, particularly as inhibitors. For example, Oinuma et al. (1991) synthesized a novel series of benzenesulfonamides and evaluated them as phospholipase A2 inhibitors, showing significant biological activity (Oinuma et al., 1991).
Photodynamic Therapy Application
Pişkin et al. (2020) developed new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing potential for use in photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Chemical Behavior and Properties
Chemical Behavior Analysis
Zhou and Moore (1994) studied the photochemical decomposition of a related compound, sulfamethoxazole, in acidic aqueous solution, identifying various photoproducts and postulating the formation pathways (Zhou & Moore, 1994).
Spectroscopic Characterization and Antimicrobial Activity
Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives, characterizing them through spectroscopic methods and evaluating their antimicrobial activities (Demircioğlu et al., 2018).
Rotational Spectroscopy Study
Vigorito et al. (2022) investigated benzenesulfonamides using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures (Vigorito et al., 2022).
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase activity . This inhibition could potentially disrupt the balance of carbon dioxide and bicarbonate in cells, affecting various physiological processes.
properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N,2,4,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12-11-13(2)17(24(20,21)18-4)14(3)16(12)19(5)25(22,23)15-9-7-6-8-10-15/h6-11,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSBAZYYRAKCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.